![molecular formula C12H19NO5 B2430146 外消旋-(3S,3aS,6aS)-5-(叔丁氧羰基)六氢-2H-呋喃[2,3-c]吡咯-3-羧酸 CAS No. 1273566-32-7](/img/structure/B2430146.png)

外消旋-(3S,3aS,6aS)-5-(叔丁氧羰基)六氢-2H-呋喃[2,3-c]吡咯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

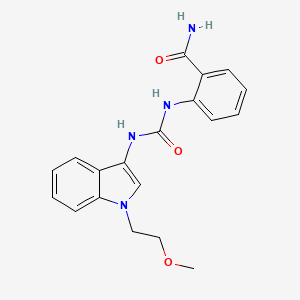

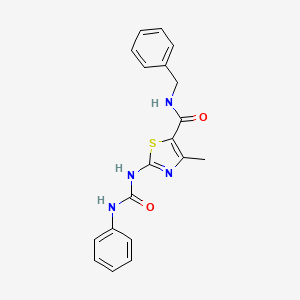

This compound, also known as Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, has the CAS Number: 1273566-32-7 . It has a molecular weight of 257.29 and its IUPAC name is (3R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.科学研究应用

复杂分子的合成

外消旋-(3S,3aS,6aS)-5-(叔丁氧羰基)六氢-2H-呋喃[2,3-c]吡咯-3-羧酸的一种用途是合成复杂分子。例如,Gossauer 和 Weller(1978 年)合成了外消旋 5'-叔丁氧羰基-[4-乙烯基]异新胆红素酸酯,这是一种与外消旋-(3S,3aS,6aS)-5-(叔丁氧羰基)六氢-2H-呋喃[2,3-c]吡咯-3-羧酸相关的化合物,用于合成胆色素 (Gossauer & Weller, 1978)。

酶活性的抑制

另一种用途是酶抑制的研究。艾哈迈德、菲利普斯和施塔默(1992 年)合成了类似分子的化合物,这些化合物是 L-芳香族氨基酸脱羧酶的有效抑制剂,L-芳香族氨基酸脱羧酶是神经递质合成中的一种重要酶 (Ahmad, Phillips, & Stammer, 1992)。

新型合成方法的开发

此外,该化合物已被用于开发新型合成方法。Rassu 等人(1994 年)在有效合成 β-羟基-α-氨基酸时,利用了一种与外消旋-(3S,3aS,6aS)-5-(叔丁氧羰基)六氢-2H-呋喃[2,3-c]吡咯-3-羧酸在结构上相关的分子,展示了其在合成有机化学中的效用 (Rassu, Zanardi, Cornia, & Casiraghi, 1994)。

狄尔斯-阿尔德反应

此外,沙、李和王(1995 年)合成了与该化合物在结构上相关的呋喃[2,3-c]吡咯,并研究了它们在狄尔斯-阿尔德过程中的反应,突出了其在创建复杂环状结构中的相关性 (Sha, Lee, & Wang, 1995)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves the protection of a primary amine, followed by a Diels-Alder reaction, and then deprotection of the amine.", "Starting Materials": [ "3-methyl-1-butanol", "Sodium hydride", "Diethyl ether", "3-aminopentanoic acid", "tert-Butyloxycarbonyl chloride", "Maleic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate", "Methanol" ], "Reaction": [ "1. Protection of 3-aminopentanoic acid with tert-butyloxycarbonyl chloride in the presence of sodium bicarbonate and ethyl acetate to form Boc-protected amine.", "2. Deprotonation of 3-methyl-1-butanol with sodium hydride in diethyl ether to form the alkoxide.", "3. Addition of the Boc-protected amine to the alkoxide to form the imine intermediate.", "4. Addition of maleic anhydride to the imine intermediate to form the Diels-Alder adduct.", "5. Deprotection of the Boc group with hydrochloric acid in methanol to form the carboxylic acid.", "6. Neutralization of the carboxylic acid with sodium hydroxide.", "7. Extraction of the product with ethyl acetate.", "8. Drying of the organic layer with magnesium sulfate.", "9. Concentration of the organic layer in vacuo to obtain the desired product." ] } | |

CAS 编号 |

1273566-32-7 |

分子式 |

C12H19NO5 |

分子量 |

257.28 g/mol |

IUPAC 名称 |

(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |

InChI 键 |

ZMNHADCKOZUFOT-CIUDSAMLSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)

![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)